molecular formula C18H17ClF2N4O3 B560100 JNJ-42165279 CAS No. 1346528-50-4

JNJ-42165279

Numéro de catalogue: B560100
Numéro CAS: 1346528-50-4
Poids moléculaire: 410.8 g/mol
Clé InChI: YWGYNGCRVZLMCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JNJ-42165279 est un médicament développé par Janssen Pharmaceutica. Il agit comme un inhibiteur puissant et sélectif de l'enzyme hydrolase de l'amide d'acide gras (FAAH), avec une CI50 de 70 nanomolaires. Ce composé est décrit comme un inhibiteur sélectif de la FAAH qui se lie de manière covalente mais réversible lentement. This compound est en cours de développement pour le traitement des troubles anxieux et du trouble dépressif majeur .

Applications De Recherche Scientifique

JNJ-42165279 has several scientific research applications:

Mécanisme D'action

Target of Action

JNJ-42165279, also known as N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) . FAAH is the primary enzyme responsible for the degradation of fatty acid amides, including anandamide .

Mode of Action

This compound acts by inhibiting FAAH, thereby prolonging the regulatory effects of endocannabinoids . It is described as a covalently binding but slowly reversible selective inhibitor of FAAH

Biochemical Pathways

By inhibiting FAAH, this compound increases the levels of fatty acid amides, including anandamide . Anandamide is a neurotransmitter that plays a role in pain regulation, mood, and sleep, among other functions. Therefore, by inhibiting FAAH and increasing anandamide levels, this compound can potentially affect various biochemical pathways related to these functions .

Pharmacokinetics

Clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy participants after repeated oral dose administration .

Result of Action

This compound has been shown to attenuate activation in the amygdala, bilateral anterior cingulate, and bilateral insula during an emotion face-processing task . These effects are consistent with those observed with anxiolytic agents, suggesting that this compound may have potential therapeutic applications in the treatment of anxiety disorders and major depressive disorder .

Action Environment

It is known that the endocannabinoid system, which this compound targets, is an integral regulator of the stress response . Therefore, it is possible that stress and other environmental factors could potentially influence the action and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

JNJ-42165279 acts by inhibiting FAAH, an enzyme responsible for the degradation of fatty acid amides (FAA) including anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA) . The inhibition of FAAH by this compound results in an increase in the concentrations of these FAAs . The compound is described as a covalently binding but slowly reversible selective inhibitor of FAAH .

Cellular Effects

This compound has been shown to attenuate activation in the amygdala, bilateral anterior cingulate, and bilateral insula during an emotion face-processing task . This is consistent with effects previously observed with anxiolytic agents .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of FAAH, which leads to an increase in the concentrations of FAAs . This potentiation of endocannabinoid activity is hypothesized to have therapeutic potential for mood and anxiety disorders and pain .

Temporal Effects in Laboratory Settings

In a phase I multiple ascending dose study, this compound administration resulted in an increase in plasma and cerebrospinal fluid (CSF) FAA . Significant blocking of brain FAAH binding was observed after pretreatment with this compound . Saturation of brain FAAH occupancy occurred with doses of 10 mg of this compound .

Metabolic Pathways

The metabolic pathways of this compound involve the inhibition of FAAH, leading to an increase in the concentrations of FAAs . Detailed information on the specific metabolic pathways that this compound is involved in is not currently available.

Transport and Distribution

It is known that the compound is able to cross the blood-brain barrier, as evidenced by its effects on brain FAAH occupancy .

Méthodes De Préparation

La synthèse de JNJ-42165279 implique plusieurs étapes. La principale voie de synthèse comprend la formation de la N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)méthyl]pipérazine-1-carboxamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour assurer un rendement élevé et une pureté élevée du composé .

Analyse Des Réactions Chimiques

JNJ-42165279 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut conduire à la formation de métabolites oxydés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

    Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques ou d'autres sites réactifs de la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme hydrolase de l'amide d'acide gras (FAAH). La FAAH est responsable de la dégradation des endocannabinoïdes, tels que l'anandamide. En inhibant la FAAH, this compound augmente les niveaux d'endocannabinoïdes, ce qui peut moduler divers processus physiologiques, notamment l'humeur et l'anxiété. Les cibles moléculaires et les voies impliquées comprennent le système endocannabinoïde et les récepteurs cannabinoïdes .

Comparaison Avec Des Composés Similaires

JNJ-42165279 est comparé à d'autres inhibiteurs de la FAAH, tels que LY-2183240, URB-597 et PF-3845. Ces composés inhibent également la FAAH mais diffèrent en termes de puissance, de sélectivité et de réversibilité. This compound est unique en raison de son inhibition covalente mais réversible lente de la FAAH, ce qui procure un effet prolongé par rapport aux autres inhibiteurs .

Composés similaires

  • LY-2183240
  • URB-597
  • PF-3845
  • BIA 10-2474

Ces composés partagent la caractéristique commune de l'inhibition de la FAAH mais varient dans leurs structures chimiques et leurs propriétés pharmacocinétiques .

Propriétés

IUPAC Name

N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N4O3/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15/h1-4,9-10H,5-8,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGYNGCRVZLMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045937
Record name JNJ-42165279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346528-50-4
Record name N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346528-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JNJ-42165279
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346528504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-42165279
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JNJ-42165279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPYRIDIN-3-YL)-4-[(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JNJ-42165279
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2E5UQ11Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 2 L, three-neck Morton flask equipped with a mechanical stirrer, thermocouple, and addition funnel under a nitrogen atmosphere was charged with 3-amino-4-chloropyridine (35.0 g, 272 mmol) and toluene (740 mL). The brown solution was cooled to 2° C. Pyridine (25.3 mL, 310 mmol) was added in one portion, followed by the dropwise addition of phenyl chloroformate (32.6 mL, 259 mmol) over 30 min. The maximum internal temperature was 5° C. After stirring at 2-5° C. for 7 h the reaction mixture became a thick yellow suspension. A cooled solution of K2CO3 (53.6 g, 388 mmol) in water (216 mL) was added over 3 min, during which the maximum internal temperature was 6° C. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine (66.3 g, 259 mmol) was then added as a solid over 1 min. The mixture was allowed to warm slowly to room temperature and stirred for 15 h. Water (200 mL) was added and the toluene layer was separated and extracted with aqueous HCl (1.8 M, 600 mL). The aqueous extract was washed with toluene (2×300 mL). MeOH (500 mL) was added to the aqueous layer and the solution was cooled to 5° C. The pH was adjusted to pH 8-9 with the addition of NaOH solution (50 wt %, ca. 50 mL). The addition was at such a rate that the internal temperature did not exceed 17° C. The resulting suspension was stirred at 5° C. for 2 h. The product was collected by filtration and rinsed with MeOH/H2O (1:1, 70 mL). The solid was dried in vacuum oven at 50° C. for 24 h to afford the title compound as a yellow/green solid (73 g, 69%).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step Two
Quantity
32.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
53.6 g
Type
reactant
Reaction Step Four
Name
Quantity
216 mL
Type
solvent
Reaction Step Four
Quantity
66.3 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.